Cas no 15728-45-7 (1-(4-chlorobenzenesulfonyl)-1H-1,3-benzodiazole)

1-(4-Chlorobenzenesulfonyl)-1H-1,3-benzodiazole is a heterocyclic sulfonamide compound characterized by its benzodiazole core functionalized with a 4-chlorobenzenesulfonyl group. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the chlorobenzenesulfonyl moiety enhances electrophilic properties, facilitating nucleophilic substitution reactions. Its stability under various conditions allows for versatile applications in cross-coupling and cyclization reactions. The compound's well-defined molecular architecture ensures consistent performance in synthetic pathways, contributing to high-purity yields. Researchers value its utility in constructing complex heterocyclic frameworks, underscoring its importance in medicinal chemistry and material science.
1-(4-chlorobenzenesulfonyl)-1H-1,3-benzodiazole structure
15728-45-7 structure
Product Name:1-(4-chlorobenzenesulfonyl)-1H-1,3-benzodiazole
CAS No:15728-45-7
MF:C13H9ClN2O2S
MW:292.740760564804
CID:6361621
PubChem ID:746713
Update Time:2025-06-08

1-(4-chlorobenzenesulfonyl)-1H-1,3-benzodiazole Chemical and Physical Properties

Names and Identifiers

    • 1-(4-chlorobenzenesulfonyl)-1H-1,3-benzodiazole
    • 1-(4-chlorophenyl)sulfonylbenzimidazole
    • 1H-Benzimidazole, 1-[(4-chlorophenyl)sulfonyl]-
    • HMS2814P07
    • AKOS000635309
    • IDI1_019358
    • SMR000513474
    • SR-01000393903
    • BRD-K16663701-001-01-2
    • CCG-103538
    • MLS001202747
    • SR-01000393903-1
    • 1-(4-Chloro-benzenesulfonyl)-1H-benzoimidazole
    • 15728-45-7
    • Oprea1_076687
    • CHEMBL1493289
    • BDBM50447073
    • Oprea1_084748
    • CBDivE_013788
    • ChemDiv3_000040
    • Z56934077
    • HMS1473B18
    • EN300-26867908
    • Inchi: 1S/C13H9ClN2O2S/c14-10-5-7-11(8-6-10)19(17,18)16-9-15-12-3-1-2-4-13(12)16/h1-9H
    • InChI Key: ILWBKMKLQSOCPN-UHFFFAOYSA-N
    • SMILES: C1N(S(C2=CC=C(Cl)C=C2)(=O)=O)C2=CC=CC=C2N=1

Computed Properties

  • Exact Mass: 292.0073264g/mol
  • Monoisotopic Mass: 292.0073264g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 415
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 60.3Ų

Experimental Properties

  • Density: 1.45±0.1 g/cm3(Predicted)
  • Melting Point: 125-127 °C(Solv: ethanol (64-17-5))
  • Boiling Point: 489.3±47.0 °C(Predicted)
  • pka: 0.33±0.10(Predicted)

1-(4-chlorobenzenesulfonyl)-1H-1,3-benzodiazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26867908-0.05g
1-(4-chlorobenzenesulfonyl)-1H-1,3-benzodiazole
15728-45-7 90%
0.05g
$2755.0 2023-11-13

Additional information on 1-(4-chlorobenzenesulfonyl)-1H-1,3-benzodiazole

Comprehensive Overview of 1-(4-chlorobenzenesulfonyl)-1H-1,3-benzodiazole (CAS No. 15728-45-7): Properties, Applications, and Industry Insights

1-(4-chlorobenzenesulfonyl)-1H-1,3-benzodiazole (CAS No. 15728-45-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This sulfonylated benzodiazole derivative is characterized by its unique molecular structure, combining a chlorobenzenesulfonyl moiety with a 1H-1,3-benzodiazole core. Its chemical properties and reactivity make it a valuable intermediate in synthetic chemistry, particularly in the development of bioactive molecules.

The compound's molecular formula (C13H9ClN2O2S) and molecular weight (292.74 g/mol) are critical for researchers optimizing synthetic routes. Recent studies highlight its role as a building block for heterocyclic compounds, aligning with the growing demand for sustainable synthesis methods in green chemistry. Industry trends show increased searches for "benzodiazole derivatives applications" and "sulfonylation reaction optimization," reflecting its relevance in modern R&D.

In pharmaceutical contexts, 1-(4-chlorobenzenesulfonyl)-1H-1,3-benzodiazole serves as a precursor for small molecule drug discovery. Its structural features are explored for enzyme inhibition potential, particularly in kinase-targeted therapies—a hot topic in oncology research. Analytical techniques like HPLC purity analysis (often searched alongside CAS No. 15728-45-7) ensure quality control during production. The compound's solubility profile in organic solvents (e.g., DMSO, acetonitrile) is frequently documented in patent literature.

From an industrial perspective, this compound aligns with the "high-value chemical intermediates" market trend. Manufacturers emphasize scalable synthesis protocols to meet demand from contract research organizations (CROs). Environmental considerations drive innovations in waste reduction during its production, addressing regulatory requirements for industrial chemical processes—a key concern in ESG-focused industries.

Emerging applications include its use in material science, where its aromatic system contributes to organic semiconductor development. Researchers investigating "benzodiazole-based polymers" often reference this compound's derivatives. Stability studies under varying pH conditions and thermal degradation patterns are critical data points for formulators.

Quality specifications for CAS No. 15728-45-7 typically include ≥98% purity (HPLC), with stringent controls on residual solvents and heavy metal content. These parameters are vital for compliance with ICH guidelines—a frequently searched term in pharmaceutical quality assurance. The compound's spectral data (IR, NMR, MS) are well-documented in scientific databases, supporting structure verification.

Future research directions may explore its catalytic applications or modifications to enhance biocompatibility. With rising interest in "structure-activity relationships" for sulfonamides, this compound's derivatives could unlock novel therapeutic pathways. Its patent landscape shows steady filings, particularly in combinatorial chemistry methods.

In summary, 1-(4-chlorobenzenesulfonyl)-1H-1,3-benzodiazole represents a versatile scaffold bridging multiple scientific disciplines. Its synthetic utility, coupled with evolving applications in drug development and advanced materials, ensures continued relevance in chemical innovation. Proper handling protocols and analytical characterization remain essential for maximizing its potential across industries.

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